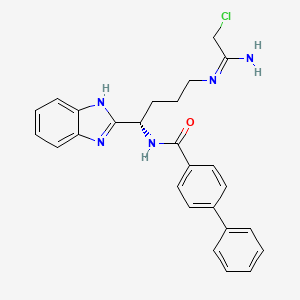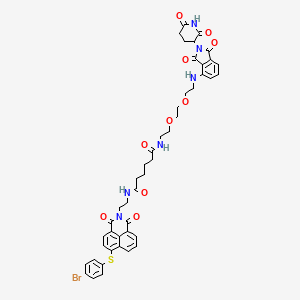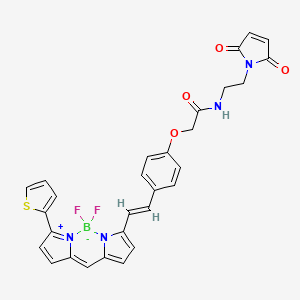
beta-Alitame
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-Alitame is a non-nutritive sweetener that is 2000 times sweeter than sucrose. It is formed from aspartic acid, alanine & an amide.
Applications De Recherche Scientifique
1. Overview of Beta-lactams Beta-lactams, a class of antibiotics including penicillins and cephalosporins, have been extensively studied for their antibacterial action. Their primary targets are penicillin-binding proteins, crucial for bacterial cell wall biosynthesis. Research has explored nonconventional fused polycyclic beta-lactams, like trinems, for their enhanced resistance to beta-lactamases and dehydropeptidases, expanding their antibacterial efficacy (Alcaide & Almendros, 2004).
2. Beta-Lactamase Resistance The increasing resistance to beta-lactams, primarily due to beta-lactamase enzymes, is a significant challenge. Novel beta-lactamase-stable beta-lactams, beta-lactamase inhibitors, and compounds binding strongly to low-affinity penicillin-binding proteins (PBPs) are being developed to overcome this resistance (Poole, 2004).
3. Beta-Lactams in Animal Origin Bacteria Beta-lactams have seen increased resistance in bacteria from animals, affecting both human and veterinary medicine. The resistance mechanisms include drug inaccessibility, target alterations, and inactivation by beta-lactamases. This resistance is predominantly observed in Gram-negative bacteria and raises concerns about the transfer of beta-lactamase-producing bacteria to humans (Li et al., 2007).
4. Beta-Lactam Synthesis and Applications The synthesis of beta-lactams, particularly through the Staudinger reaction, has been a focus of research. These compounds have been utilized as intermediates in producing a variety of biologically significant heterocycles, demonstrating their versatility beyond antibiotic properties (Palomo et al., 2004).
5. Non-Antibiotic Properties of Beta-Lactams Recent studies have revealed that beta-lactams possess several non-antibiotic properties such as neuroprotective, antioxidant, analgesic, and immunomodulatory effects. These findings expand the potential clinical applications of beta-lactams beyond their traditional role as antibiotics (Ochoa-Aguilar et al., 2016).
Propriétés
Numéro CAS |
86029-27-8 |
|---|---|
Nom du produit |
beta-Alitame |
Formule moléculaire |
C14H25N3O4S |
Poids moléculaire |
331.43 |
Nom IUPAC |
D-Alaninamide, L-beta-aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)- |
InChI |
1S/C14H25N3O4S/c1-7(16-9(18)6-8(15)11(20)21)10(19)17-12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H,16,18)(H,17,19)(H,20,21)/t7-,8+/m1/s1 |
Clé InChI |
MNLYOQSORQULQQ-SFYZADRCSA-N |
SMILES |
C[C@@H](NC(=O)C[C@H](N)C(=O)O)C(=O)NC1C(C)(C)SC1(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
beta-Alitame |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide](/img/structure/B605960.png)








![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)

